

"spectroscopic comparison of mono- and di-brominated mesitylene"

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Compound of Interest

Compound Name: *1,3-Bis(bromomethyl)-5-methylbenzene*

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A Spectroscopic Comparison of Mono- and Di-brominated Mesitylene: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of 2-bromo-1,3,5-trimethylbenzene (mono-brominated mesitylene) and 2,4-dibromo-1,3,5-trimethylbenzene (di-brominated mesitylene). It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data. Below, you will find summaries of quantitative data, detailed experimental protocols, and visualizations to aid in the understanding and differentiation of these two compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for mono- and di-brominated mesitylene, providing a clear comparison of their characteristic spectral features.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Compound	Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
2-Bromo-1,3,5-trimethylbenzene	^1H NMR	6.90	s	Ar-H
2.35	s	Ar-CH ₃ (ortho to Br)		
2.28	s	Ar-CH ₃ (para to Br)		
^{13}C NMR	138.5	s	C-CH ₃ (para to Br)	
137.8	s	C-CH ₃ (ortho to Br)		
129.5	s	CH (aromatic)		
125.0	s	C-Br		
23.5	s	CH ₃ (ortho to Br)		
20.8	s	CH ₃ (para to Br)		
2,4-Dibromo-1,3,5-trimethylbenzene	^1H NMR	7.15	s	Ar-H
2.45	s	Ar-CH ₃		
^{13}C NMR	140.2	s	C-CH ₃	
133.0	s	CH (aromatic)		
128.8	s	C-Br		
24.1	s	CH ₃		

Solvent for NMR data is typically CDCl₃ with TMS as an internal standard.

Table 2: Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Intensity	Assignment
2-Bromo-1,3,5-trimethylbenzene	3020-2850	Medium-Strong	C-H stretch (aromatic and alkyl)
1600-1585	Medium	C=C stretch (aromatic ring)	
1450	Medium	C-H bend (asymmetric, CH ₃)	
850	Strong	C-H bend (out-of-plane, isolated H)	
~550	Medium-Strong	C-Br stretch	
2,4-Dibromo-1,3,5-trimethylbenzene	3020-2850	Medium-Strong	C-H stretch (aromatic and alkyl)
1580-1550	Medium	C=C stretch (aromatic ring)	
1440	Medium	C-H bend (asymmetric, CH ₃)	
870	Strong	C-H bend (out-of-plane, isolated H)	
~540	Medium-Strong	C-Br stretch	

Table 3: Mass Spectrometry (MS) Data

Compound	m/z	Relative Intensity	Assignment
2-Bromo-1,3,5-trimethylbenzene	198/200	High	$[M]^+$ (Molecular ion peak with Br isotopes) [1]
119	Very High	$[M-Br]^+$ [1]	
91	Medium	$[C_7H_7]^+$ (Tropylium ion)[1]	
2,4-Dibromo-1,3,5-trimethylbenzene	276/278/280	High	$[M]^+$ (Molecular ion peak with two Br isotopes)
197/199	High	$[M-Br]^+$	
118	Medium	$[M-2Br]^+$	

Table 4: UV-Vis Spectroscopy Data

Compound	λ_{max} (nm)	Solvent
2-Bromo-1,3,5-trimethylbenzene	~270, ~278	Ethanol/Hexane[2]
2,4-Dibromo-1,3,5-trimethylbenzene	~275, ~283	Ethanol/Hexane

Experimental Protocols

Detailed methodologies for the synthesis and key spectroscopic analyses are provided below.

Synthesis Protocols

1. Synthesis of 2-Bromo-1,3,5-trimethylbenzene (Mono-brominated Mesitylene)[3]

This protocol is adapted from Organic Syntheses.

- Materials: Mesitylene, bromine, carbon tetrachloride, 20% sodium hydroxide solution, calcium chloride, sodium, 95% ethanol.
- Procedure:
 - In a 3-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, dissolve 636 g (5.3 moles) of mesitylene in 400 cc of carbon tetrachloride.
 - Cool the flask in an ice-salt bath to below 10°C.
 - Slowly add a solution of 900 g (5.6 moles) of bromine in 565 cc of carbon tetrachloride to the stirred mesitylene solution over approximately three hours, maintaining the temperature between 10-15°C. Hydrogen bromide evolved is absorbed in water.
 - After the addition is complete, let the mixture stand at room temperature for one hour.
 - Wash the solution with water, followed by two 500-cc portions of 20% sodium hydroxide solution.
 - Dry the organic layer over calcium chloride and filter.
 - Distill off the carbon tetrachloride.
 - To remove any side-chain halogenated byproducts, add the residue to a solution of 50 g of sodium in about a liter of 95% ethanol and boil under reflux for one hour.
 - After standing overnight, dilute the mixture with approximately 6 liters of water and separate the layers.
 - Extract the aqueous layer with carbon tetrachloride and combine the organic phases.
 - Wash the combined organic solution with water, dry over calcium chloride, and distill.
 - Fractionally distill the crude product under reduced pressure. Collect the fraction boiling at 105–107°C/16–17 mm Hg.

2. Synthesis of 2,4-Dibromo-1,3,5-trimethylbenzene (Di-brominated Mesitylene)

This synthesis can be achieved by modifying the protocol for the mono-brominated derivative, primarily by adjusting the stoichiometry of bromine.

- Materials: Mesitylene, bromine, a suitable solvent (e.g., carbon tetrachloride or acetic acid), iron filings (catalyst), sodium bisulfite solution, sodium bicarbonate solution, anhydrous magnesium sulfate.
- Procedure:
 - Dissolve mesitylene in the chosen solvent in a round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser.
 - Add a catalytic amount of iron filings.
 - Slowly add at least two molar equivalents of bromine to the solution at room temperature with stirring. The reaction is exothermic and will evolve hydrogen bromide.
 - After the addition is complete, continue stirring at room temperature or with gentle heating until the bromine color disappears.
 - Cool the reaction mixture and wash with a dilute sodium bisulfite solution to remove excess bromine.
 - Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
 - The crude product can be purified by recrystallization or distillation under reduced pressure.

Spectroscopic Analysis Protocols

The following are general protocols for acquiring the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy[4]

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the ^1H NMR spectrum using a standard one-pulse sequence.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.

2. Fourier-Transform Infrared (FTIR) Spectroscopy[4]

- Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., KBr or NaCl). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Data Acquisition: Place the sample in the spectrometer's sample holder and acquire the spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

3. Mass Spectrometry (MS)[4]

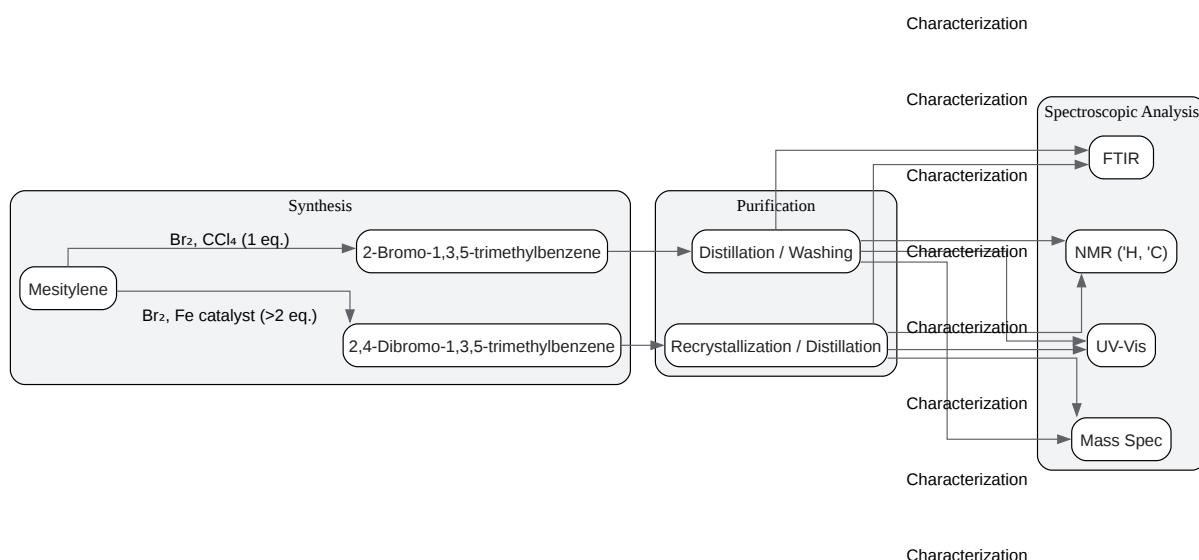
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

4. UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane).
- Data Acquisition: Record the absorbance of the solution over a range of wavelengths (typically 200-400 nm) using a spectrophotometer. The solvent is used as a blank.

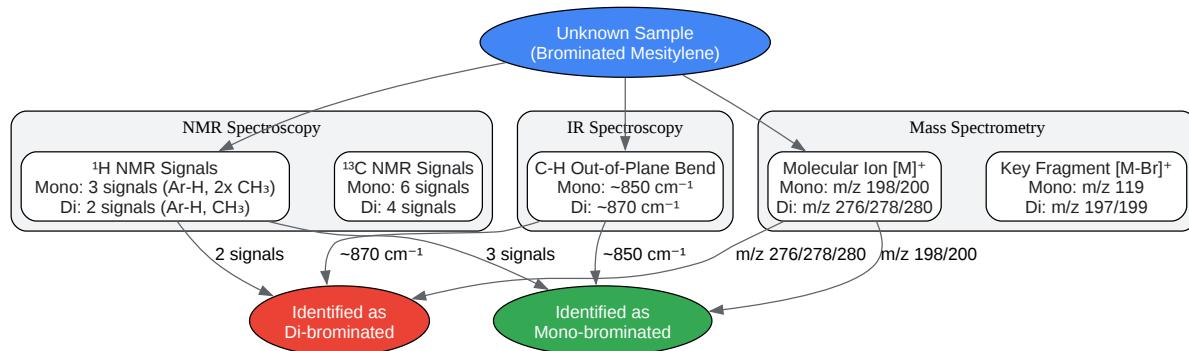
Visualizations

The following diagrams illustrate the experimental workflow and the logical differentiation of the two compounds based on their spectroscopic data.



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Caption: Experimental workflow for synthesis and analysis.

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Caption: Differentiating mono- and di-brominated mesitylene.

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